Home > Products > Screening Compounds P123921 > 6-Chloro-2,8-dimethyl-7H-purine;hydrochloride
6-Chloro-2,8-dimethyl-7H-purine;hydrochloride - 2470438-17-4

6-Chloro-2,8-dimethyl-7H-purine;hydrochloride

Catalog Number: EVT-2544990
CAS Number: 2470438-17-4
Molecular Formula: C7H8Cl2N4
Molecular Weight: 219.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound is classified as a purine derivative due to its structural characteristics, which include a fused bicyclic structure consisting of a pyrimidine and an imidazole ring. It is specifically categorized under halogenated purines, given the presence of chlorine at the 6-position of the purine ring.

Synthesis Analysis

The synthesis of 6-Chloro-2,8-dimethyl-7H-purine;hydrochloride typically involves several steps that utilize various chemical reactions to construct the purine framework and introduce substituents.

  1. Starting Materials: The synthesis often begins with 2-chloro-6-fluoropurine as a precursor.
  2. Alkylation: The initial step involves alkylating the starting material with appropriate alkyl halides under basic conditions to yield N-9 and N-7 alkylated regioisomers. This step typically results in a mixture where the desired product can be isolated later.
  3. Regioselective Reactions: Subsequent reactions may include regioselective Suzuki coupling or nucleophilic substitution reactions to introduce additional functional groups at specific positions on the purine ring.
  4. Final Steps: The final steps often involve purification techniques such as column chromatography to isolate the target compound, followed by characterization using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm its structure.

The synthesis process can yield high purity and yield rates, typically between 77% to 97% depending on the specific reaction conditions employed .

Molecular Structure Analysis

The molecular structure of 6-Chloro-2,8-dimethyl-7H-purine;hydrochloride can be described as follows:

  • Chemical Formula: C₈H₈ClN₅
  • Molecular Weight: Approximately 201.63 g/mol
  • Structural Features:
    • The compound features a chlorine atom at the 6-position, which influences its reactivity and biological activity.
    • It has two methyl groups located at the 2 and 8 positions on the purine ring.
    • The purine core consists of a fused bicyclic structure that includes a pyrimidine (six-membered) and an imidazole (five-membered) ring.

The dihedral angles between substituents and the purine plane can significantly affect its biological interactions and pharmacological properties .

Chemical Reactions Analysis

6-Chloro-2,8-dimethyl-7H-purine;hydrochloride participates in various chemical reactions that exploit its functional groups:

  1. Nucleophilic Substitution Reactions: The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization at the C-6 position.
  2. Alkylation Reactions: The nitrogen atoms in the purine structure can undergo alkylation, introducing diverse side chains that can modify biological activity.
  3. Coupling Reactions: The compound can also participate in coupling reactions (e.g., Suzuki coupling) to form more complex structures useful in drug design .

These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to develop new derivatives.

Mechanism of Action

The mechanism of action for compounds like 6-Chloro-2,8-dimethyl-7H-purine;hydrochloride often involves interaction with specific biological targets:

  1. Inhibition of Enzymatic Activity: This compound may inhibit enzymes involved in nucleic acid synthesis or signal transduction pathways, particularly those related to cancer cell proliferation.
  2. Modulation of Signaling Pathways: It has been shown to interact with pathways such as the Hedgehog signaling pathway, which plays a crucial role in cell differentiation and proliferation .
  3. Cell Cycle Arrest: By interfering with these pathways, it can induce cell cycle arrest in cancer cells, leading to reduced tumor growth.

These mechanisms highlight its potential as an anticancer agent by targeting critical cellular processes.

Physical and Chemical Properties Analysis

6-Chloro-2,8-dimethyl-7H-purine;hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide but may have limited solubility in nonpolar solvents.
  • Melting Point: The melting point is generally reported around 261–262 °C, indicating stability under standard conditions.
  • Stability: The presence of chlorine enhances its reactivity but also contributes to stability against hydrolysis compared to other non-halogenated purines .

These properties are crucial for determining its suitability for pharmaceutical formulations.

Applications

The primary applications of 6-Chloro-2,8-dimethyl-7H-purine;hydrochloride include:

  1. Anticancer Research: It is primarily investigated for its potential use as an anticancer agent due to its ability to inhibit tumor growth through various mechanisms.
  2. Drug Development: Its structural features make it a valuable scaffold for developing new therapeutic agents targeting specific diseases related to aberrant cell signaling pathways.
  3. Biochemical Studies: Used in biochemical assays to study enzyme kinetics and cellular responses related to nucleic acid metabolism.
Introduction to 6-Chloro-2,8-dimethyl-7H-purine; hydrochloride in Medicinal Chemistry

Structural Significance of Substituted Purines in Drug Discovery

The purine scaffold is inherently privileged in medicinal chemistry due to its presence in adenosine triphosphate (ATP), the universal energy currency of cells, and its role in nucleic acid biosynthesis. This biological relevance enables purine derivatives to interact with a wide array of enzymes and receptors by mimicking endogenous substrates. Strategic substitution on the purine ring profoundly influences target selectivity, potency, and pharmacokinetic properties:

  • C6 Position: Electronegative substituents (e.g., chlorine) enhance electrophilicity, facilitating nucleophilic displacement reactions that introduce amines, alkoxides, or thiols. This versatility is exploited to create covalent kinase inhibitors or modulate electronic properties for non-covalent binding. The 6-chloro group specifically serves as a synthetic handle for further derivatization while contributing to electron distribution favorable for intercalation or enzyme inhibition [3] [4].
  • C2 Position: Alkyl or aryl groups at this location often improve hydrophobic interactions within enzyme binding pockets. Methyl substitution provides steric bulk without excessive size, potentially enhancing selectivity for kinases like EGFR or VEGFR by occupying auxiliary hydrophobic regions adjacent to the ATP-binding site [1] [6].
  • C8 Position: Methylation at C8 influences tautomeric equilibria and aromaticity. The 8-methyl group may stabilize the 7H-tautomer (over 9H), altering hydrogen-bonding patterns critical for target engagement. Additionally, it can shield reactive sites from metabolic degradation, improving compound stability [4].
  • N7 Protonation: The hydrochloride salt enhances aqueous solubility and bioavailability, crucial for in vitro and in vivo efficacy studies. The protonated form may also facilitate ionic interactions with aspartate or glutamate residues in target proteins [7].

Table 1: Impact of Purine Ring Substitutions on Biological Activity

PositionCommon SubstituentsRole in Drug DesignExample Pharmacological Effect
C6Chloro, amino, thiolSynthetic versatility; modulates electron density; enables covalent bindingEnhanced kinase inhibition (e.g., EGFR/HER2 IC₅₀ < 0.02 µM) [1]
C2Methyl, phenylHydrophobic pocket filling; improves selectivityIncreased potency against resistant cancer lines [1]
C8Methyl, hydrogenTautomer stabilization; metabolic protectionImproved cellular uptake and retention [4]
N7/N9Hydrogen, alkylGoverns glycosidic bond conformation (in nucleosides); affects protein bindingAltered substrate recognition in kinases [4]

Clinically successful purine-based drugs—such as 6-mercaptopurine (leukemia), cladribine (multiple sclerosis), and kinase inhibitors like seliciclib—validate this scaffold’s utility. Their mechanisms often involve disruption of nucleotide metabolism or competitive inhibition of ATP-binding pockets in kinases [4] [5]. The 6-chloro-2,8-dimethyl variant builds upon this legacy, with its substitution pattern designed to amplify target affinity while countering resistance mechanisms prevalent in oncology.

Rationale for 6-Chloro-2,8-dimethyl-7H-purine as a Pharmacophore

The pharmacophoric features of 6-chloro-2,8-dimethyl-7H-purine hydrochloride are engineered to address specific limitations of existing purine therapeutics, particularly in overcoming drug resistance and enhancing multi-kinase inhibition:

  • Overcoming Kinase Resistance: The 6-chloro group enables irreversible binding to cysteine residues (e.g., Cys797 in EGFR) via Michael addition, a strategy validated by third-generation EGFR inhibitors like osimertinib. This covalent mechanism overcomes T790M-mediated resistance in non-small cell lung cancer by bypassing steric hindrance from mutant methionine residues [1] [6]. Concurrently, the 2,8-dimethyl groups create steric constraints that favor binding to mutant kinases over wild-type isoforms, reducing off-target effects [1].
  • Dual Kinase Inhibition: Molecular modeling indicates that the 2-methyl and 8-methyl groups collectively occupy distinct hydrophobic sub-pockets in HER2 and EGFR kinases. This enables simultaneous disruption of phosphorylation in both receptors, as demonstrated by analogues like compound 10r (a 6,7-disubstituted purine), which inhibits EGFR/HER2 with IC₅₀ values of 0.017 µM and 0.014 µM, respectively [1]. Such dual inhibition is critical for suppressing compensatory signaling pathways in breast cancer.
  • Apoptosis Induction: Beyond kinase inhibition, the chloro-dimethylpurine core promotes mitochondrial-dependent apoptosis. In lapatinib-resistant SKBR-3 and BT-474 breast cancer cells, structurally similar purines induce caspase-3 activation and downregulate survival signals (e.g., AKT and ERK1/2 phosphorylation). This occurs at low micromolar concentrations (IC₅₀: 1.5–2.2 µM), highlighting efficacy against refractory disease [1].
  • Metabolic Stability: Methylation at C2 and C8 shields electron-rich sites from oxidative metabolism by cytochrome P450 enzymes, while the chloro group reduces susceptibility to hydrolytic deamination. This prolongs half-life compared to unsubstituted or hydroxylated purines, as corroborated by studies on substituted purine stability [4].

These attributes position 6-chloro-2,8-dimethyl-7H-purine hydrochloride as a versatile pharmacophore for developing covalent kinase inhibitors, apoptosis inducers, and hybrid molecules targeting oncogenic pathways with enhanced resilience to resistance mechanisms.

Properties

CAS Number

2470438-17-4

Product Name

6-Chloro-2,8-dimethyl-7H-purine;hydrochloride

IUPAC Name

6-chloro-2,8-dimethyl-7H-purine;hydrochloride

Molecular Formula

C7H8Cl2N4

Molecular Weight

219.07

InChI

InChI=1S/C7H7ClN4.ClH/c1-3-9-5-6(8)10-4(2)12-7(5)11-3;/h1-2H3,(H,9,10,11,12);1H

InChI Key

NAWSWTINCAQHIL-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C(=NC(=N2)C)Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.